molecular formula C30H26N4Na2O8S2 B12363419 disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B12363419
M. Wt: 680.7 g/mol
InChI Key: YQMJDPHTMKUEHG-ZNBXPSQRSA-L
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Description

Disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex organic compound characterized by its azo and sulfonate functional groups. This compound is notable for its vibrant color properties, making it useful in various industrial applications, particularly in dye manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-ethoxyaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a sulfonated aromatic compound under alkaline conditions to form the azo compound.

    Sulfonation: Further sulfonation may be required to introduce additional sulfonate groups, enhancing the solubility and stability of the compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate undergoes several types of chemical reactions:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and compounds.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonate groups:

    Azo Group: The azo group (-N=N-) is responsible for the compound’s color properties. It can undergo reversible isomerization between trans and cis forms upon exposure to light, which is the basis for its use in photodynamic therapy.

    Sulfonate Group: The sulfonate groups (-SO3Na) enhance the compound’s solubility in water and its ability to interact with various substrates, making it effective in dyeing processes.

Comparison with Similar Compounds

Disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate can be compared with other azo dyes:

    Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Similar in its use as a dye but differs in its molecular structure and specific applications.

    Disodium 4,4’-bis(4-aminophenyl)diazenylbiphenyl-2,2’-disulfonate: Another azo dye with different functional groups, leading to variations in its chemical reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse chemical reactions, making it valuable in scientific research and industrial processes.

Properties

Molecular Formula

C30H26N4Na2O8S2

Molecular Weight

680.7 g/mol

IUPAC Name

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C30H28N4O8S2.2Na/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2;;/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b6-5+,33-31?,34-32?;;

InChI Key

YQMJDPHTMKUEHG-ZNBXPSQRSA-L

Isomeric SMILES

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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